Home > Products > Screening Compounds P141862 > Piperacillin/tazobactam
Piperacillin/tazobactam -

Piperacillin/tazobactam

Catalog Number: EVT-1577018
CAS Number:
Molecular Formula: C33H39N9O12S2
Molecular Weight: 817.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An antibiotic combination product of piperacillin and tazobactam, a penicillanic acid derivative with enhanced beta-lactamase inhibitory activity, that is used for the intravenous treatment of intra-abdominal, pelvic, and skin infections and for community-acquired pneumonia of moderate severity. It is also used for the treatment of PSEUDOMONAS AERUGINOSA INFECTIONS.
Overview

Piperacillin/tazobactam is a combination antibiotic used primarily for the treatment of infections caused by susceptible bacteria, particularly those resistant to other antibiotics. Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class, while tazobactam serves as a β-lactamase inhibitor, enhancing the efficacy of piperacillin against resistant strains. This combination is often utilized in clinical settings for its effectiveness against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and certain strains of Enterobacteriaceae.

Source

Piperacillin was first developed in the 1970s and is derived from ampicillin. Tazobactam was introduced later as a β-lactamase inhibitor. The combination of these two compounds is marketed under various brand names, including Zosyn and Pipracil, and is administered via intravenous injection due to its poor oral bioavailability .

Classification
  • Chemical Class: Ureidopenicillin (piperacillin) and β-lactamase inhibitor (tazobactam)
  • Type: Small molecule antibiotic
  • Mechanism of Action: Inhibits bacterial cell wall synthesis and protects against hydrolysis by β-lactamases .
Synthesis Analysis

Methods

The synthesis of piperacillin involves several chemical reactions starting from 6-aminopenicillanic acid. The process typically includes:

  1. Acylation: The introduction of a side chain to form piperacillin.
  2. Salt Formation: Piperacillin is often converted into its sodium salt form for stability and solubility.

Tazobactam synthesis involves:

  1. Formation of the Triazole Ring: This step is crucial for its activity as a β-lactamase inhibitor.
  2. Salt Formation: Similar to piperacillin, tazobactam is also administered as a sodium salt.

Both compounds are synthesized under controlled conditions to ensure purity and efficacy .

Technical Details

The synthesis requires precise conditions, including temperature control, pH adjustments, and the use of solvents such as dimethyl sulfoxide. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (FTIR) are employed to confirm the successful synthesis of both compounds .

Molecular Structure Analysis

Structure

Piperacillin has a complex molecular structure characterized by its β-lactam ring, which is essential for its antibacterial activity. The chemical formula for piperacillin is C23H27N5O7SC_{23}H_{27}N_{5}O_{7}S, with a molecular weight of approximately 517.55 g/mol. Tazobactam's chemical formula is C10H11N4O5SC_{10}H_{11}N_{4}O_{5}S, with a molecular weight of 322.3 g/mol .

Data

  • Piperacillin Structure:
    • Molecular Weight: 517.55 g/mol
    • Chemical Formula: C23H27N5O7SC_{23}H_{27}N_{5}O_{7}S
  • Tazobactam Structure:
    • Molecular Weight: 322.3 g/mol
    • Chemical Formula: C10H11N4O5SC_{10}H_{11}N_{4}O_{5}S

Both compounds exhibit structural features that facilitate their interaction with bacterial enzymes involved in cell wall synthesis .

Chemical Reactions Analysis

Reactions

Piperacillin acts primarily through the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The binding leads to cell lysis due to the action of autolysins, enzymes that break down the bacterial cell wall.

Tazobactam inhibits β-lactamases, enzymes that can hydrolyze β-lactam antibiotics, thus protecting piperacillin from degradation. This synergistic acti

Introduction to Piperacillin/Tazobactam

Historical Development and Approval Milestones

The development journey of piperacillin/tazobactam began in response to the emerging challenge of β-lactamase-mediated resistance that had progressively eroded the clinical utility of piperacillin monotherapy throughout the 1980s. Tazobactam, a triazolyl penicillanic acid sulfone derivative, was specifically engineered to inhibit a broad spectrum of β-lactamase enzymes. The strategic combination of piperacillin with tazobactam in an 8:1 ratio underwent extensive clinical evaluation in the early 1990s, demonstrating enhanced efficacy against β-lactamase-producing strains compared to piperacillin alone [2] [5].

The United States Food and Drug Administration (FDA) granted regulatory approval in 1993 based on robust clinical trial data demonstrating efficacy across multiple infection types. This approval represented a significant milestone in anti-infective therapy, providing clinicians with a potent weapon against increasingly resistant hospital-acquired pathogens. Subsequent recognition of its therapeutic importance came in 1997 when the World Health Organization added piperacillin/tazobactam to its Model List of Essential Medicines, cementing its status as a critical therapeutic agent in global healthcare systems. The expiration of patents in the early 2010s facilitated the introduction of generic formulations, significantly improving global accessibility to this vital antimicrobial combination [1] [7] [9].

Table 1: Key Historical Milestones in Piperacillin/Tazobactam Development

YearMilestoneSignificance
1980sDevelopment of tazobactamCreation of a novel β-lactamase inhibitor with broad-spectrum activity
1993FDA ApprovalInitial approval for clinical use in the United States
1997WHO Essential MedicineInclusion in WHO Model List of Essential Medicines
2010-2012Patent ExpirationIntroduction of generic formulations worldwide
2017Global ShortageEarthquake in China and production issues caused supply constraints

Chemical Structure and Pharmacological Classification

Piperacillin belongs to the ureidopenicillin subclass of β-lactam antibiotics, characterized by its extended Gram-negative coverage compared to earlier penicillins. Its molecular structure (C23H27N5O7S) features a 6-aminopenicillanic acid core with an extended acyl side chain containing a piperazine ring and carbonyl group, which significantly enhances its penetration through the outer membrane of Gram-negative bacteria. This structural configuration confers potent activity against Pseudomonas aeruginosa, a distinguishing feature among extended-spectrum penicillins [4] [7].

Tazobactam (C10H11N4O5S) is a sulbactam derivative with a triazolyl moiety replacing the methyl group, resulting in enhanced inhibitory activity against many class A β-lactamases. Its chemical architecture contains a penicillanic acid sulfone core that acts as a suicide inhibitor, forming a stable acyl-enzyme complex with β-lactamases that irreversibly inactivates these resistance enzymes. This molecular mechanism effectively protects piperacillin from hydrolysis by a broad array of β-lactamases [5] [10].

Pharmacologically, the combination is classified as an extended-spectrum penicillin plus β-lactamase inhibitor. The fixed 8:1 ratio (piperacillin:tazobactam) in clinical formulations ensures optimal molar concentrations for synergistic activity. The molecular interaction between the components occurs exclusively at the enzymatic level, with tazobactam binding irreversibly to β-lactamases, thereby preventing piperacillin degradation. This complementary action allows piperacillin to effectively bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, the primary mechanism of bactericidal activity [1] [4] [9].

Table 2: Structural and Pharmacological Characteristics of Components

CharacteristicPiperacillinTazobactam
Chemical ClassUreidopenicillinTriazolyl penicillanic acid sulfone
Molecular FormulaC23H27N5O7SC10H11N4O5S
Molecular Weight517.56 g/mol300.3 g/mol
Primary TargetPenicillin-binding proteinsβ-lactamase enzymes
Mechanism of ActionInhibition of cell wall synthesisIrreversible β-lactamase inhibition

Spectrum of Antibacterial Activity

The piperacillin/tazobactam combination demonstrates an exceptionally broad spectrum of antibacterial activity encompassing Gram-positive, Gram-negative, and anaerobic pathogens. Its coverage profile includes significant activity against many β-lactamase-producing strains that exhibit resistance to earlier penicillins and cephalosporins. The addition of tazobactam extends piperacillin's activity to include approximately 90% of Bacteroides fragilis group isolates and many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, though not metallo-β-lactamase producers [5] [8] [10].

Against Gram-negative aerobes, piperacillin/tazobactam exhibits potent activity against Enterobacteriaceae including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates typically exceeding 80% for ESBL-producing isolates in many regions. Its most significant attribute is reliable anti-pseudomonal activity, maintaining efficacy against approximately 91-95% of Pseudomonas aeruginosa isolates according to contemporary surveillance studies. However, it demonstrates limited activity against intrinsically resistant organisms including Stenotrophomonas maltophilia, some Enterobacter species, and most Acinetobacter baumannii strains due to inducible AmpC β-lactamases or other resistance mechanisms [1] [5] [8].

For Gram-positive aerobes, the combination inhibits methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pyogenes, Streptococcus pneumoniae (penicillin-sensitive strains), and Enterococcus faecalis (but not E. faecium). The coverage limitations include minimal activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. Against anaerobic pathogens, piperacillin/tazobactam demonstrates excellent activity against Bacteroides fragilis group organisms (including β-lactamase producers), Clostridium species (except C. difficile), Peptostreptococcus, and Fusobacterium species. This comprehensive anaerobic coverage is particularly valuable in intra-abdominal and pelvic infections where mixed flora predominate [1] [5] [10].

The pharmacodynamic profile of piperacillin/tazobactam follows time-dependent bactericidal activity, with the critical parameter being the duration that free drug concentrations remain above the pathogen's minimum inhibitory concentration (fT>MIC). For optimal bactericidal effect, maintaining concentrations above the MIC for 50% of the dosing interval is generally targeted. Research demonstrates that prolonged infusion strategies (3-4 hour infusions) significantly enhance bactericidal efficiency against less susceptible pathogens by optimizing the fT>MIC parameter compared to conventional 30-minute infusions [3] [6].

Table 3: In Vitro Susceptibility Profiles of Key Pathogens to Piperacillin/Tazobactam

Pathogen CategoryRepresentative Susceptible OrganismsResistant OrganismsMIC₉₀ Range (mg/L)
Gram-negative AerobesEscherichia coli (ESBL+), Klebsiella pneumoniae (ESBL+), Haemophilus influenzae, Pseudomonas aeruginosa (90-95%)Stenotrophomonas maltophilia, Acinetobacter baumannii, some Enterobacter spp.1-32 (Enterobacteriaceae), 8-64 (P. aeruginosa)
Gram-positive AerobesMSSA, Streptococcus pyogenes, Streptococcus pneumoniae (PSSP), Enterococcus faecalisMRSA, Enterococcus faecium, penicillin-resistant S. pneumoniae0.5-8
AnaerobesBacteroides fragilis group, Clostridium perfringens, Peptostreptococcus spp., Fusobacterium spp.Clostridioides difficile, some Bacteroides spp.8-32

The resistance landscape for piperacillin/tazobactam primarily involves enzymatic degradation, porin mutations, and efflux pump expression. While tazobactam effectively inhibits plasmid-mediated β-lactamases (TEM, SHV) and extended-spectrum β-lactamases (CTX-M), it demonstrates limited efficacy against chromosomally-encoded AmpC β-lactamases (particularly in Enterobacter spp., Citrobacter freundii, and Serratia marcescens) and metallo-β-lactamases. Pseudomonas aeruginosa resistance typically arises through multifactorial mechanisms including upregulated efflux pumps (MexAB-OprM), chromosomal AmpC hyperproduction, and porin mutations (OprD loss). Continuous surveillance studies remain essential for tracking evolving resistance patterns that impact clinical efficacy [3] [5] [8].

Properties

Product Name

Piperacillin/tazobactam

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C33H39N9O12S2

Molecular Weight

817.9 g/mol

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17)/t13-,14-,15+,20-;7-,8+,10+/m11/s1

InChI Key

LITBAYYWXZOHAW-XDZRHBBOSA-N

Synonyms

piperacillin - tazobactam
Piperacillin Tazobactam
Piperacillin Tazobactam Combination Product
piperacillin, tazobactam drug combination
piperacillin-tazobactam combination product
pipercillin sodium - tazobactam sodium
Pipercillin Sodium Tazobactam Sodium
Pipercillin Sodium, Tazobactam Sodium Drug Combination
Tazobactam, Piperacillin -
Tazocel
tazocillin
Tazocin
Zosyn

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.